molecular formula C22H17N3O2 B1139368 4-Nitro-1-Trityl-1H-imidazol

4-Nitro-1-Trityl-1H-imidazol

Katalognummer: B1139368
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MUQGVERJAKANJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Wissenschaftliche Forschungsanwendungen

4-Nitro-1-trityl-1H-imidazole has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme

Pharmacokinetics

It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.

Result of Action

The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-trityl-1H-imidazole typically involves the nitration of 1-trityl-1H-imidazole. This can be achieved through the reaction of 1-trityl-1H-imidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .

Industrial Production Methods: Industrial production of 4-Nitro-1-trityl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The combination of these groups enhances the compound’s reactivity, stability, and potential biological activities .

Biologische Aktivität

4-Nitro-1-trityl-1H-imidazole (often referred to as CDD3505) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

4-Nitro-1-trityl-1H-imidazole is a nitroimidazole derivative characterized by the presence of a nitro group at the 4-position and a trityl group at the 1-position of the imidazole ring. The molecular formula is C22H17N3O2C_{22}H_{17}N_{3}O_{2}, with a molecular weight of 355.39 g/mol .

Synthesis : The compound is typically synthesized via nitration of 1-trityl-1H-imidazole using nitrating agents like nitric acid in sulfuric acid. Controlled conditions are essential to ensure selective nitration.

The primary biological activity of CDD3505 is attributed to its role as an inducer of hepatic cytochrome P450IIIA, which significantly influences metabolic pathways involving this enzyme. This induction leads to an increase in high-density lipoprotein cholesterol (HDL) levels, suggesting potential implications for lipid metabolism and cardiovascular health .

Antimicrobial Properties

Research has indicated that nitroimidazoles, including CDD3505, possess antimicrobial properties. Nitroimidazoles are known for their effectiveness against various bacterial and protozoal infections. A study highlighted the structure-activity relationship (SAR) of a series of 1-aryl-4-nitro-1H-imidazoles, demonstrating promising anti-trypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness .

Table 1: Antimicrobial Activity of Nitroimidazoles

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
CDD3505T. brucei25 mg/kg (acute model)
50 mg/kg (chronic model)
OtherVarious bacteriaVariable; generally effective

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have pointed towards its ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation . The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression.

Case Studies

  • Case Study on Antitrypanosomal Activity :
    In vivo studies conducted on mouse models showed that CDD3505 effectively reduced parasitemia in both acute and chronic stages of African trypanosomiasis when administered at specified doses. These findings suggest that the compound could serve as a lead in developing new treatments for this disease .
  • Impact on Lipid Metabolism :
    A clinical study indicated that administration of CDD3505 resulted in significant increases in HDL cholesterol levels among subjects, highlighting its potential role in managing dyslipidemia .

Eigenschaften

IUPAC Name

4-nitro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVERJAKANJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitroimidazole (7.28, g, 64.4 mmol) in 60 mL of dry DMF at 0° C. was added triethylamine (9.87 mL, 70.8 mmol), then chlorotriphenylmethane (17.95 g, 64.4. mmol). After 5 minutes, the solution was warmed to room temperature. After 30 minutes, the reaction mixture was poured over ice, filtered, and washed with ice water. The resulting product was dried in vacuo next to P205 to provide the titled product as a white powder (22.29 g, 97% yield) which was sufficiently pure for use in the next step.
Quantity
64.4 mmol
Type
reactant
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.95 g
Type
reactant
Reaction Step Two
Yield
97%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.